molecular formula C12H14N4O2 B3372468 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide CAS No. 916065-32-2

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No. B3372468
M. Wt: 246.27 g/mol
InChI Key: ISRRHYUGYIYINY-UHFFFAOYSA-N
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Description

“4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C11H13N3O21. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. However, similar compounds have been synthesized through various methods, including the reaction of anilines with malonic acid equivalents2.



Molecular Structure Analysis

The molecular structure of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” can be derived from its molecular formula C11H13N3O21. However, specific details about its structure, such as bond lengths and angles, are not readily available in the literature.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. However, similar compounds have been involved in various chemical reactions, including cyclocondensation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” are not readily available in the literature. However, its molecular weight can be calculated from its molecular formula, which is 219.24 g/mol1.


Safety And Hazards

There is no specific information available on the safety and hazards of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

Given the limited information available on “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. This could provide valuable insights into its potential applications in various fields, such as medicinal chemistry.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. Further research and studies are needed to gain a comprehensive understanding of this compound.


properties

IUPAC Name

4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRHYUGYIYINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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